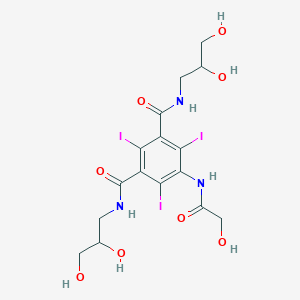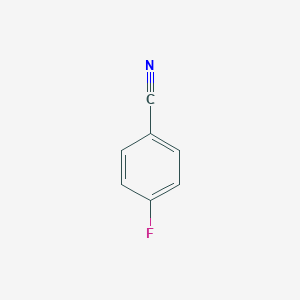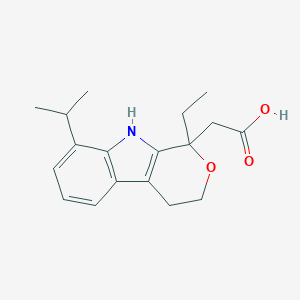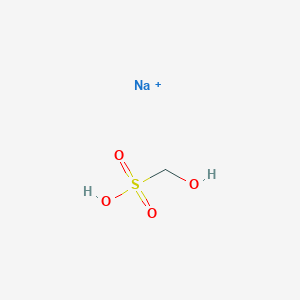
胭脂红
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
生化分析
Biochemical Properties
Carmoisine has been found to interact with various biomolecules, leading to changes in biochemical processes. For instance, it has been observed to cause a significant decrease in Glutathione (GSH) levels, and the activities and gene expression levels of enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Acetylcholinesterase (AChE) in Drosophila melanogaster .
Cellular Effects
Carmoisine impacts various types of cells and cellular processes. It has been observed to trigger oxidative stress, with these effects becoming more pronounced at high doses . It also causes a significant decrease in mitochondrial DNA copy number (mtDNA-CN), a marker of oxidative stress .
Molecular Mechanism
At the molecular level, Carmoisine exerts its effects through various mechanisms. It interacts with biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carmoisine change over time. It has been observed to cause a decrease in GSH levels, SOD, CAT, GPx, and AChE enzyme activities, and gene expression levels, depending on the increase in dose .
Dosage Effects in Animal Models
The effects of Carmoisine vary with different dosages in animal models. For instance, in zebrafish embryos, the no observed effect concentration (NOEC) and median lethal concentration (LC50) were recorded at 5 ppm and 1230.53 ppm dose at 96 hours post-fertilization (hpf), respectively .
Metabolic Pathways
Carmoisine is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux or metabolite levels .
准备方法
化学反应分析
相似化合物的比较
偶氮红类似于其他偶氮染料,如柠檬黄、日落黄和诱惑红 . 它以其独特的红色色调及其在各种条件下的稳定性而独树一帜 . 与这些类似化合物相比,偶氮红通常更适合需要稳定和鲜艳的红色色调的应用 .
类似化合物包括:
- 柠檬黄 (E102)
- 日落黄 (E110)
- 诱惑红 (E129)
属性
CAS 编号 |
3567-69-9 |
|---|---|
分子式 |
C20H14N2NaO7S2 |
分子量 |
481.5 g/mol |
IUPAC 名称 |
disodium;4-hydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O7S2.Na/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16;/h1-11,23H,(H,24,25,26)(H,27,28,29); |
InChI 键 |
QAHMZUBODWTHGC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O.[Na] |
颜色/形态 |
REDDISH-BROWN CRYSTALS |
熔点 |
greater than 572 °F (NTP, 1992) |
Key on ui other cas no. |
3567-69-9 |
物理描述 |
Reddish-brown crystals or dark maroon powder. (NTP, 1992) Red to maroon powder or granules Reddish-brown solid; [HSDB] Powder; [MSDSonline] |
相关CAS编号 |
13613-55-3 (Parent) |
溶解度 |
50 to 100 mg/mL at 66 °F (NTP, 1992) SOL IN WATER; SLIGHTLY SOL IN ETHANOL; INSOL IN VEGETABLE OILS |
同义词 |
C.I. Acid Red 14, Disodium Salt (8CI); 11959 Red; AR 14; Acid Brilliant Rubine 2G; Acid Carmosine S; Acid Chrome Blue 2R; Acid Chrome Blue BA; Acid Chrome Blue BA-CF; Acid Chrome Blue FBS; Acid Fast Red FB; Acid Naphthol Red B; Acid Red 14; Acid Red |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















